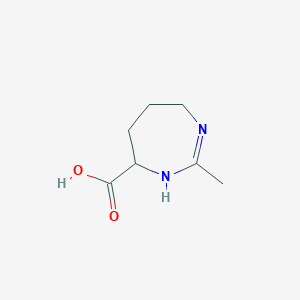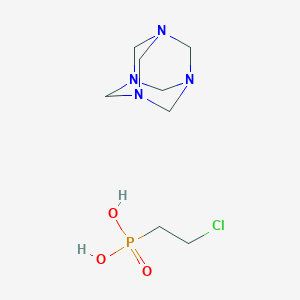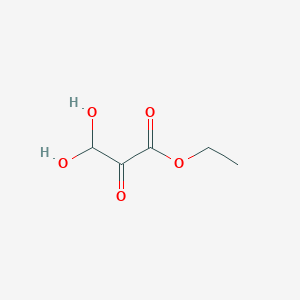
Ethyl 3,3-dihydroxy-2-oxopropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,3-dihydroxy-2-oxopropanoate, also known as ethyl pyruvate (EP), is a small molecule that has been extensively studied for its potential therapeutic applications. EP is a derivative of pyruvic acid, an important intermediate in the metabolism of carbohydrates. Due to its unique chemical properties, EP has been shown to have anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for the treatment of various diseases.
作用機序
The exact mechanism of action of EP is not fully understood, but it is believed to exert its effects through several pathways. EP has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. EP also scavenges reactive oxygen species (ROS) and inhibits the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and apoptosis.
生化学的および生理学的効果
EP has been shown to have several biochemical and physiological effects, including reducing inflammation, oxidative stress, and apoptosis. EP also improves mitochondrial function and energy metabolism, which may contribute to its therapeutic effects.
実験室実験の利点と制限
EP has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, EP has some limitations, including its short half-life and potential for non-specific effects.
将来の方向性
For research on EP include investigating its potential for use in other diseases, optimizing its dosing and administration, and developing novel formulations for improved delivery.
合成法
EP can be synthesized through several methods, including the reaction of Ethyl 3,3-dihydroxy-2-oxopropanoate alcohol with pyruvic acid, the reaction of Ethyl 3,3-dihydroxy-2-oxopropanoate alcohol with pyruvate ester, and the reaction of Ethyl 3,3-dihydroxy-2-oxopropanoate lactate with diEthyl 3,3-dihydroxy-2-oxopropanoate sulfate. The most commonly used method is the reaction of Ethyl 3,3-dihydroxy-2-oxopropanoate alcohol with pyruvic acid, which yields EP in high purity and yield.
科学的研究の応用
EP has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, traumatic brain injury, acute lung injury, and liver injury. In sepsis, EP has been shown to reduce inflammation and improve survival rates in animal models. In traumatic brain injury, EP has been shown to reduce brain edema and improve neurological outcomes. In acute lung injury, EP has been shown to reduce lung inflammation and improve oxygenation. In liver injury, EP has been shown to reduce liver damage and improve liver function.
特性
CAS番号 |
138380-46-8 |
|---|---|
製品名 |
Ethyl 3,3-dihydroxy-2-oxopropanoate |
分子式 |
C5H8O5 |
分子量 |
148.11 g/mol |
IUPAC名 |
ethyl 3,3-dihydroxy-2-oxopropanoate |
InChI |
InChI=1S/C5H8O5/c1-2-10-5(9)3(6)4(7)8/h4,7-8H,2H2,1H3 |
InChIキー |
XSQBUSBHZUKJFU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)C(O)O |
正規SMILES |
CCOC(=O)C(=O)C(O)O |
その他のCAS番号 |
138380-46-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



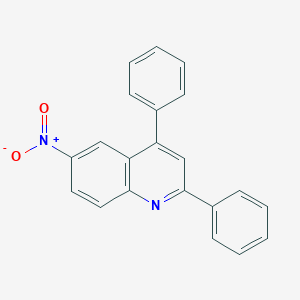
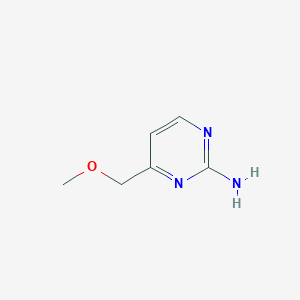
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)
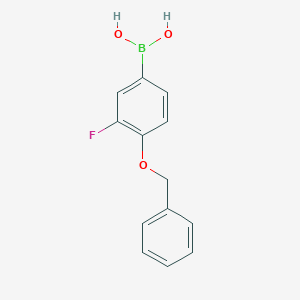
![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
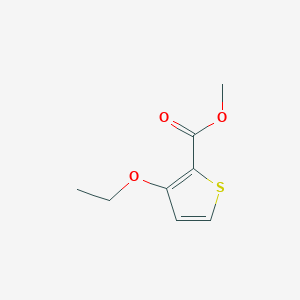
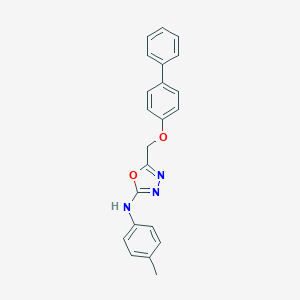
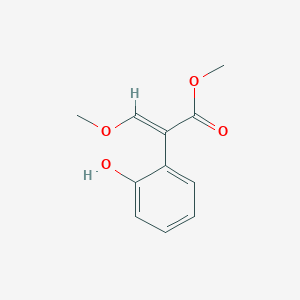
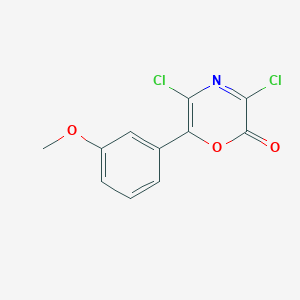
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)
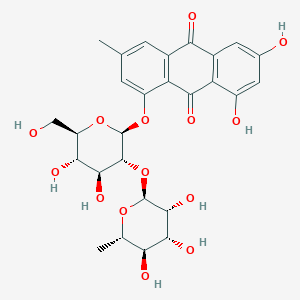
phosphoryl]-L-Glutamic Acid](/img/structure/B145082.png)
